molecular formula C20H16ClN3O3S2 B11174843 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide

Cat. No.: B11174843
M. Wt: 445.9 g/mol
InChI Key: XJNJXABTSKUNNV-UHFFFAOYSA-N
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Description

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzothiophene ring, a thiadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as chloroacetyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide stands out due to its unique combination of a benzothiophene ring, a thiadiazole ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and industrial applications .

Biological Activity

The compound 3-Chloro-N-{5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-1-benzothiophene-2-carboxamide is a member of the thiadiazole family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by various studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiophene derivatives with thiadiazole precursors. The general synthetic route can be outlined as follows:

  • Formation of Thiadiazole Ring : The initial step involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
  • Substitution Reactions : The introduction of chloro and methoxy groups is achieved through electrophilic substitution reactions.

Biological Activity

The biological activity of this compound has been extensively studied, particularly its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiadiazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also shown promising antifungal activity against Candida albicans, with mechanisms involving disruption of fungal cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

In vitro studies have revealed that this compound exhibits potent cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve apoptosis induction and inhibition of cell proliferation through various signaling pathways .

The proposed mechanisms for the biological activities include:

  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of key enzymes involved in metabolic processes.
  • Anticancer Mechanism : Induction of apoptosis via activation of caspases and modulation of cell cycle regulatory proteins .

Comparative Analysis

A comparative analysis with related compounds reveals that the presence of methoxy groups enhances solubility and biological activity. For instance:

CompoundStructureAnticancer Activity
This compoundStructureHigh
5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazoleStructureModerate

Case Studies

In a study published in MDPI's Molecules, various thiadiazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

Properties

Molecular Formula

C20H16ClN3O3S2

Molecular Weight

445.9 g/mol

IUPAC Name

3-chloro-N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O3S2/c1-26-13-8-7-11(9-14(13)27-2)10-16-23-24-20(29-16)22-19(25)18-17(21)12-5-3-4-6-15(12)28-18/h3-9H,10H2,1-2H3,(H,22,24,25)

InChI Key

XJNJXABTSKUNNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC

Origin of Product

United States

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